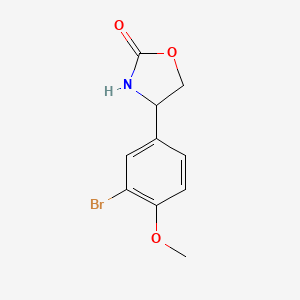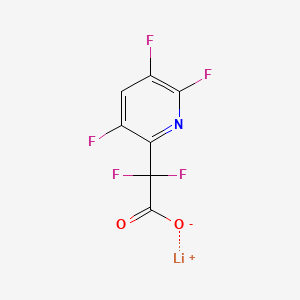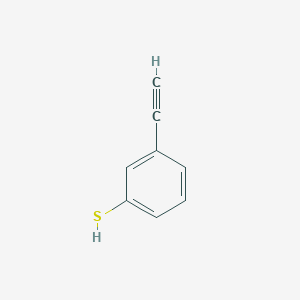
4-(Naphthalen-2-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphthalen-2-yl)butan-2-one is an organic compound that belongs to the class of naphthalenes. Naphthalenes are characterized by their structure, which consists of two fused benzene rings. This compound is notable for its aromatic properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Naphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Formation of 4-(Naphthalen-2-yl)butanoic acid.
Reduction: Formation of 4-(Naphthalen-2-yl)butan-2-ol.
Substitution: Various substituted naphthalenes depending on the reagents used.
科学的研究の応用
4-(Naphthalen-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.
作用機序
The mechanism of action of 4-(Naphthalen-2-yl)butan-2-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, its functional groups can form hydrogen bonds and other non-covalent interactions, influencing its biological activity and reactivity.
類似化合物との比較
Similar Compounds
- 4-(Naphthalen-1-yl)butan-2-one
- 4-(Naphthalen-2-yl)butanoic acid
- 4-(Naphthalen-2-yl)butan-2-ol
Uniqueness
4-(Naphthalen-2-yl)butan-2-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
68427-26-9 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
4-naphthalen-2-ylbutan-2-one |
InChI |
InChI=1S/C14H14O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,6-7H2,1H3 |
InChIキー |
ZGJUXLRCZXCYTO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















